(3R,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate
Description
Properties
IUPAC Name |
benzyl (3R,4R)-3-hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c1-18(2,3)25-16(22)19-14-9-10-20(11-15(14)21)17(23)24-12-13-7-5-4-6-8-13/h4-8,14-15,21H,9-12H2,1-3H3,(H,19,22)/t14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXBJXCKGMSJMY-HUUCEWRRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C[C@H]1O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70729857 | |
| Record name | Benzyl (3R,4R)-4-[(tert-butoxycarbonyl)amino]-3-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
724787-53-5 | |
| Record name | Phenylmethyl (3R,4R)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-3-hydroxy-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=724787-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl (3R,4R)-4-[(tert-butoxycarbonyl)amino]-3-hydroxypiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl bromide as the benzylating agent.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to form the tert-butoxycarbonyl-protected amino group.
Hydroxylation: The hydroxyl group is introduced through an oxidation reaction, typically using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3R,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Benzyl bromide, sodium hydride (NaH)
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of alcohol derivatives
Substitution: Formation of various substituted piperidine derivatives
Scientific Research Applications
Synthesis of Bioactive Compounds
(3R,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. The Boc group allows for selective deprotection under mild conditions, facilitating the introduction of further functional groups. This property is particularly useful in the synthesis of peptide-like structures where piperidine derivatives are essential.
Drug Development
Research has indicated that derivatives of this compound exhibit potential pharmacological activities. For instance, studies have shown that piperidine derivatives can act as inhibitors for various enzymes and receptors, making them candidates for treating conditions such as hypertension and neurological disorders.
Chiral Resolution
The compound can be utilized in chiral resolution processes due to its stereogenic centers. Techniques involving crystallization or chromatography can exploit its chirality to separate enantiomers, which is vital in developing enantiomerically pure drugs that often exhibit different biological activities.
Case Study 1: Synthesis of Piperidine Derivatives
A study published in IUCr Journals explored the synthesis of piperidine derivatives using (3R,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate as an intermediate. The researchers successfully synthesized several derivatives that displayed promising activity against specific biological targets, demonstrating the compound's utility in drug discovery processes .
Case Study 2: Inhibition Studies
In another investigation, researchers evaluated the inhibitory effects of synthesized piperidine derivatives on certain enzymes involved in metabolic pathways. The study highlighted that modifications to the (3R,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine structure significantly influenced the potency and selectivity of these compounds as enzyme inhibitors .
Data Table: Comparison of Synthetic Routes
Mechanism of Action
The mechanism of action of (3R,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. The tert-butoxycarbonyl-protected amino group can be deprotected under acidic conditions, revealing the free amino group that can participate in further biochemical reactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Analogs
(3R,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-fluoropiperidine-1-carboxylate (CAS: 1372857-83-4)
- Molecular Formula : C₁₈H₂₅FN₂O₄
- Molecular Weight : 352.40 g/mol
- Key Differences :
- Implications : Fluorination enhances metabolic stability and membrane permeability but may reduce solubility in aqueous systems .
(3S,4R)-Benzyl 4-fluoro-3-hydroxypiperidine-1-carboxylate (BP 1576)
Amino- and Methoxy-Substituted Derivatives
(3R,4R)-rel-tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate (CAS: 443955-98-4)
- Similarity Score : 0.94
- Key Differences: Lacks the benzyl ester; instead, a tert-butyl group is present at position 1. Free amino group (unprotected) at position 3.
(3S,4R)-tert-Butyl 4-amino-3-methoxypiperidine-1-carboxylate (CAS: 1171125-92-0)
- Similarity Score : 0.91
- Key Differences :
- Methoxy (-OCH₃) group at position 3 instead of hydroxyl (-OH).
- Stereochemistry (3S,4R) vs. (3R,4R).
- Implications : Methoxy substitution increases lipophilicity (LogP ~1.5) but eliminates hydrogen-bonding capacity, affecting solubility and target interactions .
Piperidine Dicarboxylates
1-Benzyl 3-methyl 4-hydroxy-5,6-dihydropyridine-1,3(2H)-dicarboxylate
- Key Differences :
- Dihydropyridine ring (unsaturated) vs. fully saturated piperidine.
- Additional methyl ester at position 3.
- Implications : The unsaturated ring may participate in conjugation, altering electronic properties and reactivity in redox reactions .
Biological Activity
(3R,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate, with the CAS number 724787-52-4, is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article explores its chemical properties, synthesis, and biological effects, drawing from various research studies and data sources.
- Molecular Formula : CHNO
- Molecular Weight : 350.41 g/mol
- Structure : The compound features a piperidine ring substituted with a benzyl group and a tert-butoxycarbonyl (Boc) amino group. This structure is significant for its biological interactions.
Synthesis
The synthesis of (3R,4R)-Benzyl 4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate has been documented in several studies. A common method involves the enzymatic resolution of racemic mixtures, which allows for the isolation of the desired enantiomer with high purity. For example, one study described an efficient synthesis route that employed chromatographic purification to yield the target compound in excellent yield .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. It has been investigated for its role as an inhibitor of certain enzyme classes, particularly those involved in metabolic pathways related to drug metabolism and disease processes.
Case Studies and Research Findings
- Enzyme Inhibition : Several studies have highlighted the compound's potential as a β-lactamase inhibitor, which is crucial for combating antibiotic resistance. By inhibiting β-lactamases, this compound could enhance the efficacy of β-lactam antibiotics .
- Antimicrobial Activity : Research has indicated that derivatives of piperidine compounds exhibit antimicrobial properties. The presence of the Boc group may enhance membrane permeability, facilitating better interaction with microbial targets .
- Neuroprotective Effects : Preliminary studies suggest that piperidine derivatives may offer neuroprotective benefits by modulating neurotransmitter systems. The hydroxypiperidine structure is hypothesized to influence synaptic transmission and neuronal health .
Data Table: Summary of Biological Activities
Q & A
Q. What in silico tools predict the pharmacokinetic properties of this compound for medicinal chemistry applications?
- Methodology : Use SwissADME or Schrödinger’s QikProp to estimate logP, solubility, and CYP450 interactions. Molecular docking (AutoDock Vina) assesses target binding affinity.
- Supporting Evidence : Computational models for piperidine-based analogs informed lead optimization in kinase inhibitor studies .
Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
